molecular formula C22H14ClN3Na2O9S2 B14146247 2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt CAS No. 67875-10-9

2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt

Cat. No.: B14146247
CAS No.: 67875-10-9
M. Wt: 609.9 g/mol
InChI Key: JNWAORGDZSHRHU-UHFFFAOYSA-L
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Description

2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound. It is characterized by its anthracene backbone, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its unique chemical properties. This compound is often used in scientific research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt typically involves multiple steps:

    Formation of the Anthracene Backbone: The anthracene backbone is synthesized through a series of cyclization reactions starting from simple aromatic compounds.

    Introduction of Sulfonic Acid Groups: Sulfonation of the anthracene backbone is achieved using sulfuric acid or oleum under controlled conditions.

    Attachment of Chloroacetyl and Sulfophenyl Groups: These groups are introduced through electrophilic substitution reactions using chloroacetyl chloride and sulfophenyl derivatives.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfonic acid groups.

    Reduction: Reduction reactions can target the carbonyl groups in the anthracene backbone.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chloroacetyl and sulfophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and halogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, it is used as a fluorescent probe due to its ability to emit light upon excitation. This property is exploited in various imaging techniques.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

Industrially, it is used in the manufacture of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, allowing it to interact with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, monosodium salt
  • 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-, monosodium salt

Uniqueness

What sets 2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt apart is its combination of functional groups, which confer unique reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.

Properties

CAS No.

67875-10-9

Molecular Formula

C22H14ClN3Na2O9S2

Molecular Weight

609.9 g/mol

IUPAC Name

disodium;1-amino-4-[4-[(2-chloroacetyl)amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C22H16ClN3O9S2.2Na/c23-9-17(27)26-13-6-5-10(7-15(13)36(30,31)32)25-14-8-16(37(33,34)35)20(24)19-18(14)21(28)11-3-1-2-4-12(11)22(19)29;;/h1-8,25H,9,24H2,(H,26,27)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

JNWAORGDZSHRHU-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC(=O)CCl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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